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molecular formula C9H6Cl2N2 B8298099 4-Chloro-7-chloromethylquinazoline

4-Chloro-7-chloromethylquinazoline

Cat. No. B8298099
M. Wt: 213.06 g/mol
InChI Key: AFAKTNCRNSVBKA-UHFFFAOYSA-N
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Patent
US07612075B2

Procedure details

To 15 ml of a saturated ethanolic ammonia solution is added 1.0 g (4.7 mmole) of 4-chloro-7-chloromethylquinazoline. The mixture is stirred at room temperature overnight. The precipitate which forms is collected to give 0.7 g of the title intermediate product, mp>300° C.; 77% yield. 1H NMR (d6-DMSO, 300 MHz) δ 8.38 (s, 1H), 8.20 (d, 1H), 7.78 (bs, 2H), 7.70 (s, 1H), 7.51 (d, 1H), 4.92 (s, 2H). EI MS, [M]+=193, 195 (Cl pattern).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[NH3:1].Cl[C:3]1[C:12]2[C:7](=[CH:8][C:9]([CH2:13][Cl:14])=[CH:10][CH:11]=2)[N:6]=[CH:5][N:4]=1>>[NH2:1][C:3]1[C:12]2[C:7](=[CH:8][C:9]([CH2:13][Cl:14])=[CH:10][CH:11]=2)[N:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
N
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=NC2=CC(=CC=C12)CCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate which forms is collected

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC=NC2=CC(=CC=C12)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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